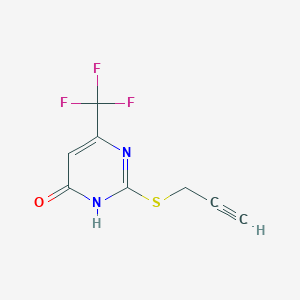

2-(Prop-2-yn-1-ylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(Prop-2-yn-1-ylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids, DNA and RNA. The specific compound is not directly mentioned in the provided papers, but its structure suggests it is a thiol derivative with a trifluoromethyl group and an alkyne substituent.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 2,4,6-substituted pyrimidines was reported using a reaction between 2-hexyl-isothiourea hydrobromide and 5,5-diethoxy-pent-3-yn-2-one, which could be analogous to the synthesis of the compound . Another relevant synthesis method involves the condensation of ethyl 2-(2-alkylsulfanylethyl)-3-oxobutanoates with amidines and thiourea to produce new 2,4,6-trisubstituted pyrimidines . These methods could potentially be adapted for the synthesis of 2-(Prop-2-yn-1-ylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often characterized using spectroscopic methods such as IR and NMR, as well as X-ray diffraction analysis. For example, the structure of 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone was elucidated using these techniques, revealing details about bond lengths and molecular arrangement in the crystal . Similar analysis techniques would likely be used to determine the molecular structure of 2-(Prop-2-yn-1-ylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The paper on 4-aryl-pyrimidin-2-yl tosylates describes the reaction of these derivatives with propargyl alcohol to yield 2-propargyloxy-pyrimidine derivatives . This suggests that the propargyl group in the compound of interest may also participate in similar reactions, potentially leading to the formation of new functionalized pyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substituents. For instance, the solubility, melting point, and reactivity can be influenced by the presence of electron-withdrawing groups such as trifluoromethyl or electron-donating groups like alkylthio. The compound 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone was described as being soluble in aromatic hydrocarbons and resistant to air oxygen and moisture , which may provide some insight into the properties of 2-(Prop-2-yn-1-ylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol. However, specific properties would need to be empirically determined.

Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

The synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, employs hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. These catalysts facilitate the development of various pyrimidine derivatives, highlighting the compound's synthetic versatility and potential application in creating lead molecules for pharmaceuticals (Parmar, Vala, & Patel, 2023).

Medicinal Applications

Pyrimidine derivatives exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, antibacterial, antiviral, and anti-tuberculosis properties. Their structural diversity and activity against vital inflammatory mediators underscore their significance in drug development, especially as anti-inflammatory agents (Rashid et al., 2021).

Anti-Alzheimer's Agents

Pyrimidine derivatives have also been investigated for their potential as anti-Alzheimer's agents. The structural activity relationship (SAR)-based medicinal perspectives of these compounds offer a promising direction for research aimed at mitigating neurological disorders, further supporting the compound's relevance in developing therapeutics (Das et al., 2021).

Optoelectronic Materials

The incorporation of pyrimidine and quinazoline derivatives into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These compounds are essential for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, highlighting their application beyond medicinal chemistry into materials science (Lipunova et al., 2018).

Propriétés

IUPAC Name |

2-prop-2-ynylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS/c1-2-3-15-7-12-5(8(9,10)11)4-6(14)13-7/h1,4H,3H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOZLRQXVJYFIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC(=CC(=O)N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Prop-2-yn-1-ylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2540091.png)

![2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2540093.png)

![(Z)-2-(pyridin-3-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2540094.png)

![4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2540099.png)

![3-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2540100.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2540101.png)

![(3S,4S)-3,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2540104.png)

![N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540112.png)